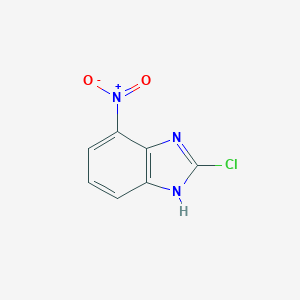

2-氯-4-硝基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solid-State Versatility of 2-Chloro-4-nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid, a compound closely related to 2-Chloro-4-nitro-1H-benzimidazole, has been studied for its antiviral properties, particularly in the treatment of HIV and immune deficiency diseases. A series of molecular salts of this compound with pyridyl and benzoic acid derivatives were synthesized using a crystal engineering approach. These salts were structurally characterized by spectroscopic, thermal, and X-ray diffraction techniques. The study found that halogen bonds, in addition to strong hydrogen bonds, play a crucial role in the crystal stabilization of these molecular adducts .

Molecular Structure of 2-Chloromethyl-1H-benzimidazole Hydrochloride

The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using various techniques including X-ray crystallography and spectral studies. The compound forms an infinite chain structure through intermolecular hydrogen bonds. Theoretical calculations such as DFT were used to optimize the structure and predict vibrational frequencies and molecular orbitals. The antibacterial activity of the compound was also evaluated, showing potential as an antibacterial agent .

Synthesis and Reactivity of 1-(4-nitrobenzyl)-2-chloromethyl Benzimidazole

The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which is capable of undergoing nucleophilic substitution with pyridine. The synthesis involved the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclization step to avoid by-products. The X-ray structures of the synthesized compounds were presented, providing insight into their potential reactivity .

Potential of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid was described as a multireactive building block for the synthesis of various nitrogenous heterocycles. The study explored its use in solid-phase synthesis to create diverse libraries of heterocycles, which are important in drug discovery. The limitations of the method were also discussed .

Benzimidazole Derivatives and Their PdCl2 Complexes

A study synthesized and characterized benzimidazole derivatives and their PdCl2 complexes. The substituents on the benzene ring, such as methyl, chloro, and nitro groups, were found to influence the melting point, solubility, and acidity of the compounds. The coordination of the ligands to the palladium was also investigated, providing insights into their chemical properties .

Benzimidazole Derivatives as Angiotensin II Receptor Antagonists

Benzimidazole derivatives were synthesized and screened for their antihypertensive activity. The study involved the condensation of 4-chloro-o-phenylenediamine with anthranilic acid and various aryl aldehydes. The synthesized compounds exhibited significant antihypertensive activity, highlighting their potential as therapeutic agents .

Antimicrobial and Anticancer Activity of Benzimidazole Derivatives

A new series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The compounds showed potent activity against various bacterial and fungal strains, as well as against cancer cell lines. The study also included in silico ADMET profiling and molecular docking to predict the most suitable targets for the compounds' activities .

Copper-Catalyzed Synthesis of Benzimidazoles

A copper-catalyzed, one-pot, three-component synthesis of benzimidazoles was developed. The reaction involved the condensation of 2-haloanilines, aldehydes, and NaN3, showing good yields and functional group tolerance. This method provides an efficient way to synthesize benzimidazoles, which are important scaffolds in medicinal chemistry .

科学研究应用

抗肿瘤活性

一项研究强调了咪唑衍生物的重要性,包括苯并咪唑化合物,因其抗肿瘤活性。像2-氯-4-硝基-1H-苯并咪唑这样的化合物正在研究其作为新抗肿瘤药物合成前体的潜力。这对于合成具有不同生物学性质的化合物特别有趣,表明这是开发抗肿瘤药物的一个有前途的途径(Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

药物化学应用

对硝基咪唑类化合物的研究,包括2-氯-4-硝基-1H-苯并咪唑这样的结构,已经证明了它们在药物化学中潜在应用的广泛多样性。这些化合物已经被积极研究,用作药物、诊断工具和病理学探针。它们的重要性在于它们在抗癌、抗微生物和抗寄生虫等广泛应用中的广谱应用。咪唑环与硝基基团的结合赋予这些衍生物独特的结构和化学基础,适用于一系列应用(Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C., 2018)。

生物和电化学活性

化合物2-氯-4-硝基-1H-苯并咪唑也出现在关于其衍生物的化学和性质的研究中,包括生物和电化学活性。处理含苯并咪唑及其配合物的化合物的研究综述显示了它们性质的引人注目的变化,这可能暗示了进一步研究的潜在兴趣点(Boča, M., Jameson, R., & Linert, W., 2011)。

在农业和兽医药物中的作用

除了其抗肿瘤和药物化学应用外,包括与2-氯-4-硝基-1H-苯并咪唑相关的苯并咪唑衍生物在农业和兽医药物中作为杀菌剂和驱虫药物已经找到应用。它们作为微管组装的特异性抑制剂的作用方式为研究它们更广泛应用提供了坚实的基础(Davidse, L. C., 1986)。

作用机制

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of biological activities . They have been found to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . For instance, some benzimidazole derivatives have been reported to inhibit urease , a nickel-containing amidohydrolase .

Mode of Action

For example, some benzimidazole derivatives have been found to inhibit urease, an enzyme responsible for the degradation of urea .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the activity of urease, thereby affecting the urea cycle .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .

属性

IUPAC Name |

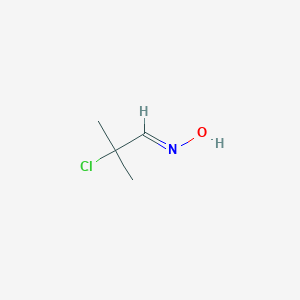

2-chloro-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWSFVCVDTHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

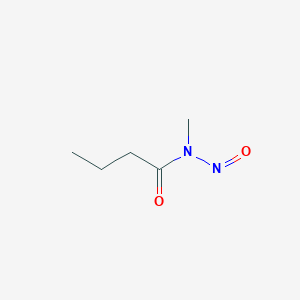

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)